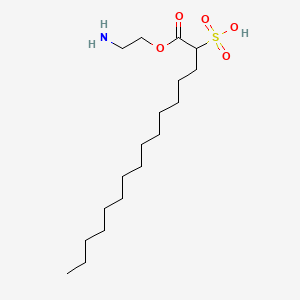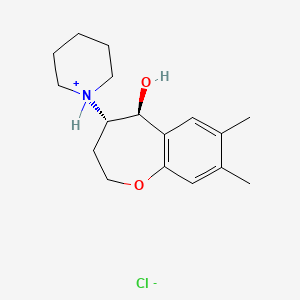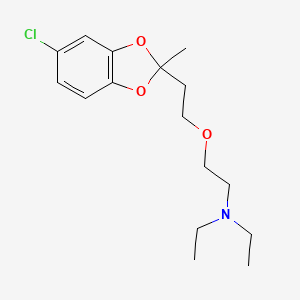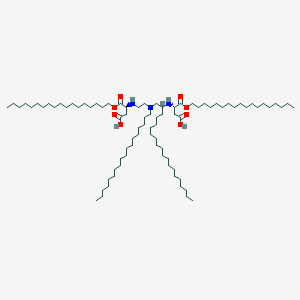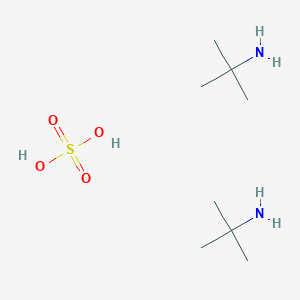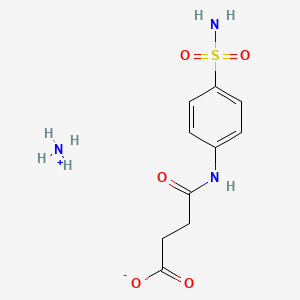
Ethyl 2'-chloro-biphenyl-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2’-chloro-biphenyl-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an ethyl ester group at the 3-position of the biphenyl ring and a chlorine atom at the 2’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2’-chloro-biphenyl-3-carboxylate typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core. This can be achieved through a Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative.
Chlorination: The biphenyl intermediate is then subjected to chlorination to introduce the chlorine atom at the 2’-position. This can be done using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ethyl 2’-chloro-biphenyl-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2’-chloro-biphenyl-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2’-position can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The biphenyl ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted biphenyl derivatives.
Hydrolysis: 2’-chloro-biphenyl-3-carboxylic acid.
Oxidation: Biphenyl quinone derivatives.
Applications De Recherche Scientifique
Ethyl 2’-chloro-biphenyl-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2’-chloro-biphenyl-3-carboxylate depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the ester and chlorine groups can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Ethyl 2’-chloro-biphenyl-3-carboxylate can be compared with other biphenyl derivatives such as:
Ethyl biphenyl-3-carboxylate: Lacks the chlorine atom, resulting in different reactivity and applications.
2’-chloro-biphenyl-3-carboxylic acid: The absence of the ester group affects its solubility and reactivity.
Biphenyl-3-carboxylic acid: Lacks both the chlorine and ester groups, leading to distinct chemical properties.
Propriétés
Numéro CAS |
773128-42-0 |
|---|---|
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
ethyl 3-(2-chlorophenyl)benzoate |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-15(17)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3 |
Clé InChI |
JIJIFQTULOTMIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


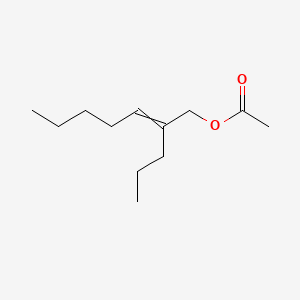
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)


![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)

